2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
“2-(Azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide” is a chemical compound . Unfortunately, there is not much information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the SMILES string is “Cl.Cl.O=S1(=O)CCN(CC1)C2CNC2” and the InChI key is "AXHOLMAQHXNIGR-UHFFFAOYSA-N" .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its empirical formula, molecular weight, and form. For a similar compound, “4-Azetidin-3-yl-thiomorpholine-1,1-dioxide dihydrochloride”, the empirical formula is “C7H14N2O2S · 2HCl”, the molecular weight is “263.19”, and the form is "solid" .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Synthesis and Evaluation as Antibacterial Agents : A series of novel azetidin-2-ones and thiazolidin-4-ones derived from 2-amino-5-cyclopropyl-1,3,4-thiadiazole showed significant antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli. The β-lactam derivative displayed potent activity, suggesting the potential of these compounds as drug-like molecules for antibacterial use (Patel et al., 2014).
Antimicrobial and Antifungal Agents : Research on aziridine moiety derivatives, including 3-benzyl-2-thia-1,3-diazabicyclo[3.1.0]hexane 2,2-dioxide, demonstrated their application in generating vicinal diamines, which serve as intermediates for other bicyclic compounds with significant antimicrobial and antifungal properties (Aouf et al., 2008).
Anticancer Applications
- Synthesis of Bioactive Compounds for Antitumor Use : Intramolecular azide to alkene cycloadditions involving proline- and azetidinone-substituted alkenes led to the production of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines and azetidino[1,4]benzodiazepines, a potent class of antitumor antibiotics. This highlights the role of such compounds in the development of new anticancer drugs (Hemming et al., 2014).
Pharmacological Potential
- Evaluation for Pharmacological Properties : A variety of compounds featuring the azetidin-2-one and thiazolidin-4-one scaffolds linked to indole nuclei were synthesized and tested for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. Some compounds displayed remarkable activities, indicating their broad pharmacological potential (Saundane & Walmik, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopropyl-1,2,5-thiadiazolidine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c12-14(13)10(7-1-2-7)3-4-11(14)8-5-9-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWIVCCFPSQMHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(S2(=O)=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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